
4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide
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Overview
Description
4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is an organic compound that belongs to the class of pyridazine derivatives Pyridazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Palladium catalyst: Palladium acetate or palladium chloride
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium thiolate in dimethyl sulfoxide
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted pyridazine derivatives
Scientific Research Applications
4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinone
- 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazine
- 4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl ether
Uniqueness
4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is unique due to its specific substitution pattern on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Biological Activity
4-Bromophenyl 5-chloro-6-phenyl-3-pyridazinyl sulfide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H10BrClN2S, with a molecular weight of 377.69 g/mol. The compound features a pyridazine ring substituted with bromine and chlorine atoms, which significantly influences its biological properties.
Property | Value |
---|---|
Molecular Formula | C16H10BrClN2S |
Molecular Weight | 377.69 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction. This method allows for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound in the presence of a palladium catalyst.
Synthetic Route Overview
- Starting Materials : Aryl halides, organoboron compounds.
- Catalyst : Palladium acetate or palladium chloride.
- Base : Potassium carbonate or sodium hydroxide.
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature : 80-100°C.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungi. The presence of halogen substituents enhances lipophilicity, allowing better membrane penetration.
Case Study: Antimicrobial Efficacy
A study comparing various chloroacetamides showed that those with halogenated phenyl rings had higher efficacy against pathogens like Staphylococcus aureus and Candida albicans, suggesting potential for this compound in treating infections .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in cancer cell proliferation.
The mechanism involves binding to target enzymes or receptors, leading to inhibition of their activity. This action can disrupt critical cellular pathways associated with tumor growth.
Table 2: Biological Activity Summary
Activity Type | Target Organisms/Cells | Observed Effects |
---|---|---|
Antimicrobial | Staphylococcus aureus, C. albicans | Inhibition of growth |
Anticancer | Various cancer cell lines | Inhibition of cell proliferation |
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Studies : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Showed promise in inhibiting cancer cell lines through kinase inhibition.
- In Vivo Studies : Ongoing research is exploring its efficacy in animal models for both antimicrobial and anticancer applications.
Properties
IUPAC Name |
6-(4-bromophenyl)sulfanyl-4-chloro-3-phenylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN2S/c17-12-6-8-13(9-7-12)21-15-10-14(18)16(20-19-15)11-4-2-1-3-5-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKJYYQTRBATKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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